6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
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Overview
Description
6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound belonging to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzylphenyl group, a benzoindeno core, and a thiazepine ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves a multi-step process. One common method includes the Knoevenagel condensation of indan-1,3-diones with benzaldehydes, followed by thio-Michael addition and intramolecular imine formation with 2-aminothiophenols . This method allows for the incorporation of structural variations at different positions within the molecule, enabling the production of various analogs.
Chemical Reactions Analysis
6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can be compared with other similar compounds, such as:
6-(2,5-dichlorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
4,4-dialkyl- and 4,4-diarylindeno[1,2-b]thiophenes: These compounds share a similar indeno core but differ in the heterocyclic ring and substituents, resulting in different applications and properties.
6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines: These compounds have a different heterocyclic ring system but share some structural similarities, making them useful for comparison in terms of synthesis and applications.
Properties
Molecular Formula |
C29H21NOS |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
11-(4-benzylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C29H21NOS/c31-28-23-11-5-4-10-22(23)27-26(28)29(32-25-13-7-6-12-24(25)30-27)21-16-14-20(15-17-21)18-19-8-2-1-3-9-19/h1-17,29-30H,18H2 |
InChI Key |
XKKXPGMMSLTORG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Origin of Product |
United States |
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